Ethyl trifluoroacetate
Overview
Description
Ethyl trifluoroacetate is a chemical compound belonging to the trifluoroacetate group. It is a colorless and odorless liquid with the chemical formula C4H5F3O2 and a molar mass of 142.08 g/mol . This compound is sparingly soluble in water but miscible with chloroform and methanol . It is widely used as an intermediate in organic synthesis, particularly for the preparation of organic fluorine compounds .
Mechanism of Action
Target of Action
Ethyl trifluoroacetate is primarily used as an intermediate in organic synthesis to prepare organic fluorine compounds . It is also used in the synthesis of various pharmaceutically active molecules and agricultural products . The trifluoroacetyl group of this compound is widely used as an amine protecting group in organic synthesis .
Mode of Action
This compound can be used to synthesize cyclopentenones or furans containing a trifluoromethyl group from aromatic ynones . It can also be used in the selective trifluoroacetylation of anilines catalyzed by 4-dimethylaminopyridine . The trifluoroacetyl group of this compound can be easily removed under mild conditions, making it a useful reagent in organic synthesis .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of various organic fluorine compounds and pharmaceutically active molecules .
Pharmacokinetics
It is known that this compound is a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol . This suggests that the compound may have good bioavailability.
Result of Action
The result of this compound’s action is the production of various organic fluorine compounds and pharmaceutically active molecules . It is also used in the preparation of trifluoroacetylated compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its reactivity and efficacy in organic synthesis . Furthermore, the stability of this compound may be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Ethyl trifluoroacetate plays a significant role in biochemical reactions. It is used in the synthesis of various pharmaceutically active molecules and agricultural products . The trifluoroacetyl group of this compound is widely used as an amine protecting group in organic synthesis because it can be easily removed under mild conditions .
Cellular Effects
It has been found that trifluoroacetate, a related compound, does not affect body weight gain, food consumption, hematology, and clinical chemistry, but results in increased liver weights and hepatocellular hypertrophy in rats .
Molecular Mechanism
It is known to be used as an intermediate in organic synthesis to prepare organic fluorine compounds
Temporal Effects in Laboratory Settings
It is known that the compound exists in the gas phase in two more conformal forms .
Dosage Effects in Animal Models
It has been found that trifluoroacetate, a related compound, has a very low potential to induce acute toxicity .
Metabolic Pathways
It is known to be used in the synthesis of various organic fluorine compounds
Transport and Distribution
It is known to be a highly water-soluble compound , which may influence its distribution within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trifluoroacetate can be synthesized through several methods:
Reaction with 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine and ethanol: This reaction occurs in the presence of hydrochloric acid.
Reaction with trifluoroacetic acid or sodium trifluoroacetate and ethanol: This method involves the use of strong-acid cation exchange resin as a catalyst at temperatures between 40 to 50 degrees Celsius.
Industrial Production Methods: In industrial settings, this compound is produced by continuously feeding trifluoroacetic acid and ethanol into a reaction kettle with a rectifying tower. Concentrated sulfuric acid or solid super-acid is used as a catalyst. The reaction mixture is heated to reflux, and the product is collected at the top of the rectifying tower after purification . This method achieves a reaction yield of up to 99% and product purity of 99.9% .
Chemical Reactions Analysis
Ethyl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It is used in the selective trifluoroacetylation of anilines, catalyzed by 4-dimethylaminopyridine.
Metathesis Reactions: It participates in trifluoroacetic ester/ketone metathesis with alkyl aryl ketones to form trifluoromethyl ketones.
Electrosynthesis: It serves as a starting material in the two-step electrosynthesis of trifluoroacetyltrimethylsilane.
Common Reagents and Conditions:
Catalysts: 4-dimethylaminopyridine, strong-acid cation exchange resin
Solvents: Chloroform, methanol.
Conditions: Reflux, controlled temperature (40-50 degrees Celsius).
Major Products Formed:
Trifluoromethyl ketones: Formed via metathesis reactions.
Trifluoroacetylated compounds: Resulting from substitution reactions.
Scientific Research Applications
Ethyl trifluoroacetate has diverse applications in scientific research:
Comparison with Similar Compounds
Ethyl trifluoroacetate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl difluoroacetate: Contains two fluorine atoms instead of three.
Trifluoroacetic anhydride: A more reactive compound used for similar trifluoroacetylation reactions.
Uniqueness: this compound is unique due to its specific trifluoroacetyl group, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to act as an intermediate in the preparation of various fluorinated compounds makes it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
ethyl 2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSCVKRWJPWALQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041959 | |
Record name | Ethyl trifluoroacetate | |
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Molecular Weight |
142.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Acetic acid, 2,2,2-trifluoro-, ethyl ester | |
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Record name | Ethyl trifluoroacetate | |
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Vapor Pressure |
196.0 [mmHg] | |
Record name | Ethyl trifluoroacetate | |
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CAS No. |
383-63-1 | |
Record name | Ethyl trifluoroacetate | |
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Record name | Ethyl trifluoroacetate | |
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Record name | ETHYL TRIFLUOROACETATE | |
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Record name | Acetic acid, 2,2,2-trifluoro-, ethyl ester | |
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Record name | Ethyl trifluoroacetate | |
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Record name | ETHYL TRIFLUOROACETATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl trifluoroacetate?
A1: The molecular formula of this compound is C4H5F3O2, and its molecular weight is 142.08 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques, including infrared (IR) and Raman spectroscopy. These methods provide valuable information about its vibrational modes and conformational properties. Studies have identified two main conformers: anti–anti (Cs symmetry) and anti–gauche (C1 symmetry). [, ]
Q3: Can this compound be used in catalytic reactions?
A4: While not a catalyst itself, this compound serves as a useful reagent in various synthetic transformations. For example, it participates in three-component reactions with alkyl(aryl) isocyanides and dialkyl acetylenedicarboxylates to form functionalized dialkyl 5-[alkyl(aryl)imino]-2-ethoxy-2-(trifluoromethyl)-2,5-dihydrofuran-3,4-dicarboxylates. []
Q4: Are there specific applications of this compound in organic synthesis?
A5: this compound acts as a versatile building block in organic synthesis. It can be used to introduce trifluoromethyl (CF3) groups into molecules, which is a valuable strategy in medicinal chemistry and materials science. [, , ]
Q5: Have computational methods been used to study this compound?
A6: Yes, computational chemistry techniques, such as density functional theory (DFT) and ab initio calculations, have been employed to study the structure, vibrational frequencies, and conformational properties of this compound. These calculations complement experimental findings and provide insights into its electronic structure. []
Q6: How do different levels of theory affect the accuracy of calculated properties for this compound?
A7: The accuracy of computed properties for this compound, like vibrational frequencies and conformational energies, increases with the level of theory employed. Higher levels of theory, such as MP2 and coupled-cluster methods, generally provide results in better agreement with experimental data compared to simpler DFT methods. [, , ]
Q7: Does modifying the structure of this compound impact its reactivity?
A8: Yes, modifications to the this compound structure can significantly influence its reactivity. For instance, substituting the ethyl group with different alkyl or aryl groups can alter the steric and electronic properties of the molecule, affecting its participation in reactions like Michael additions. [, , ]
Q8: What analytical methods are used to characterize this compound?
A9: Common analytical techniques for characterizing this compound include gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F), and mass spectrometry (MS). These methods provide information about purity, structure, and isotopic composition. [, , ]
Q9: What are the environmental concerns associated with this compound?
A10: this compound, like other fluorinated compounds, can pose environmental risks. Its degradation in the atmosphere can lead to the formation of trifluoroacetic acid, a persistent and potentially harmful substance. Research focuses on understanding its atmospheric fate and developing strategies to mitigate its environmental impact. []
Q10: How is this compound used in the study of kinetic isotope effects?
A11: this compound serves as a model compound in studies investigating kinetic isotope effects (KIEs). By comparing the rates of hydrolysis in H2O and D2O, researchers can gain insights into the reaction mechanism and the role of bond breaking and formation in the rate-determining step. []
Q11: How is this compound used as a building block for pharmaceuticals?
A12: this compound plays a crucial role in synthesizing pharmaceutical intermediates and analogs. For instance, it is utilized in the preparation of celecoxib, a non-steroidal anti-inflammatory drug, and analogs of tetrahydrofolic acid, which have implications in cancer treatment. [, , ]
Q12: What is the role of this compound in battery research?
A13: this compound has been explored as a co-solvent in lithium-ion battery electrolytes. Its inclusion in electrolyte formulations aims to enhance low-temperature performance and improve high-temperature resilience, potentially addressing safety concerns associated with conventional electrolyte flammability. []
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